1-methyl-4-(2-nitroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-nitroethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a nitroethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(2-nitroethyl)-1H-pyrazole typically involves the nitration of a suitable precursor, followed by cyclization to form the pyrazole ring. One common method involves the reaction of 1-methylpyrazole with 2-nitroethanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-nitroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
1-Methyl-4-(2-nitroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-nitroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-Methyl-3-(2-nitroethyl)-1H-pyrazole
- 1-Methyl-4-(2-nitroethyl)-1H-imidazole
- 1-Methyl-4-(2-nitroethyl)-1H-triazole
Uniqueness: 1-Methyl-4-(2-nitroethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-methyl-4-(2-nitroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQINFVFCKTSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.